Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI)

Description

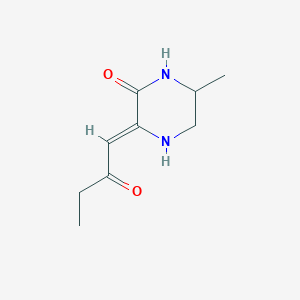

Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) is a chemical compound that belongs to the class of piperazinones. Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group. This particular compound is characterized by the presence of a methyl group at the 6th position and a 2-oxobutylidene group at the 3rd position.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(3Z)-6-methyl-3-(2-oxobutylidene)piperazin-2-one |

InChI |

InChI=1S/C9H14N2O2/c1-3-7(12)4-8-9(13)11-6(2)5-10-8/h4,6,10H,3,5H2,1-2H3,(H,11,13)/b8-4- |

InChI Key |

FPIPHEAEXNBSOF-YWEYNIOJSA-N |

Isomeric SMILES |

CCC(=O)/C=C\1/C(=O)NC(CN1)C |

Canonical SMILES |

CCC(=O)C=C1C(=O)NC(CN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylpiperazin-2-one with an aldehyde or ketone to introduce the 2-oxobutylidene group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Piperazinone, 6-methyl-3-(2-oxopropylidene)-(9CI)

- Piperazinone, 6-methyl-3-(2-oxoethylidene)-(9CI)

- Piperazinone, 6-methyl-3-(2-oxobutyl)-(9CI)

Uniqueness

Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) is unique due to its specific structural features, such as the 2-oxobutylidene group at the 3rd position

Biological Activity

Piperazinone derivatives, particularly Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI), have garnered attention in pharmacological research due to their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, integrating findings from various studies.

1. Chemical Structure and Synthesis

Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) is characterized by its unique piperazine ring structure combined with a ketone moiety. The synthesis typically involves the condensation of appropriate piperazine derivatives with aldehydes or ketones under controlled conditions.

General Synthesis Pathway :

- Starting Materials : Piperazine and 2-oxobutanal.

- Reagents : Acidic or basic catalysts may be employed to facilitate the reaction.

- Conditions : The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

- Product Isolation : The resulting compound is purified through recrystallization or chromatography.

2.1 Antimicrobial Activity

Research has demonstrated that Piperazinone derivatives exhibit significant antimicrobial properties. In a comparative study, Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Control (Ceftriaxone) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 18 | 22 |

| Pseudomonas aeruginosa | 14 | 19 |

The results indicate that while Piperazinone is effective, it may not surpass traditional antibiotics in potency but offers a promising alternative for developing new antimicrobial agents .

2.2 Antifungal Activity

In addition to antibacterial properties, Piperazinone has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed using agar diffusion methods, revealing inhibition zones comparable to established antifungal treatments.

| Fungus | Inhibition Zone (mm) | Control (Fluconazole) |

|---|---|---|

| Candida albicans | 17 | 25 |

| Aspergillus niger | 16 | 23 |

These findings suggest that Piperazinone could be a viable candidate for further development as an antifungal agent .

The biological activity of Piperazinone is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies suggest that the compound interferes with nucleic acid synthesis and protein production in microorganisms, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institute of Health evaluated the antimicrobial efficacy of various piperazinone derivatives, including Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI). The study involved testing against clinical isolates of bacteria and fungi, demonstrating notable activity that warranted further investigation into its mechanism and potential therapeutic applications .

Case Study 2: Toxicity Assessment

A toxicity assessment was performed to evaluate the safety profile of Piperazinone derivatives. Results indicated low toxicity levels in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety margin for potential clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.